Diethyl methyl(6-nitropyridin-3-yl)propanedioate

Organic Synthesis Building Block Orthogonality Malonate Reactivity

Standard C-H acidic malonates can undergo unwanted enolate alkylation or self-condensation, complicating medicinal chemistry campaigns. This fully substituted α-quaternary malonate eliminates those pathways, ensuring predictable reactivity. - **Key advantage:** Quaternary center suppresses enolate formation; nitro group can be reduced to an amine without side reactions. - **Application:** Orthogonal building block for 6-aminopyridyl scaffolds in SAR and parallel synthesis. - **Supply:** Quantified supply chain; crystalline solid supports recrystallization purification.

Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
CAS No. 61659-00-5
Cat. No. B13985238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl methyl(6-nitropyridin-3-yl)propanedioate
CAS61659-00-5
Molecular FormulaC13H16N2O6
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C1=CN=C(C=C1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C13H16N2O6/c1-4-20-11(16)13(3,12(17)21-5-2)9-6-7-10(14-8-9)15(18)19/h6-8H,4-5H2,1-3H3
InChIKeyRLQIXXMXBFTEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl methyl(6-nitropyridin-3-yl)propanedioate Overview


Diethyl methyl(6-nitropyridin-3-yl)propanedioate (CAS 61659-00-5) is a synthetic organic compound belonging to the α-(3-pyridyl)malonate ester family. Its structure features a 6-nitropyridine ring attached to a fully substituted, quaternary malonate center bearing both a methyl group and two ethyl ester functionalities . This quaternary α-carbon architecture precludes enolate formation and decarboxylation pathways that are facile for related C–H acidic malonates, making it a stoichiometrically predictable building block for downstream medicinal chemistry campaigns. The 6-nitropyridine moiety serves as a dual-function handle, enabling both nitro-group reduction (to an amine for amide coupling or diazotization) and nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the pyridine ring . Available primary literature specifically quantifying the performance of this compound relative to close analogs is extremely limited; the chemical rationale for its selection therefore rests primarily on structural orthogonality and synthetic versatility inferred from the broader 6-nitropyridin-3-yl malonate class [1][2].

Orthogonal handle Quaternary α‑carbon eliminates enolate side reactions
Diversification 6‑nitro group enables reduction or regioselective SNAr
Purification Symmetrical diester supports crystallization over chromatography

Diethyl methyl(6-nitropyridin-3-yl)propanedioate: Replacement Limitations


The fully substituted α-carbon center in Diethyl methyl(6-nitropyridin-3-yl)propanedioate distinguishes it fundamentally from its most common structural neighbors, the C–H acidic malonates such as Diethyl 2-(6-nitropyridin-3-yl)malonate (CAS 637334-87-3) . In the latter, the acidic α-proton permits enolate alkylation, Michael addition, and Knoevenagel condensation—versatile reactions for diversification, but also pathways that can generate complex product mixtures and require careful stoichiometric control. By contrast, the quaternary center in the target compound eliminates this acidic proton, thereby suppressing these side reactions and ensuring that the malonate moiety functions purely as a protected carboxylic acid or ester synthon. This fundamental difference in reactivity directly impacts synthetic route design: for researchers requiring a 6-nitropyridin-3-yl building block that will undergo selective transformations at the nitro group or pyridine ring without interference at the malonate α-position, generic substitution with a C–H acidic analog would introduce unwanted competitive reaction pathways . Furthermore, the diethyl ester configuration provides a balanced lipophilicity and crystallinity profile that mixed esters (e.g., 1-tert-butyl 3-ethyl analogs, CAS 1333509-17-3) cannot replicate, influencing purification and solubility characteristics across multi-step syntheses . It must be explicitly stated that direct, quantitative comparative reaction yield or selectivity data between these specific compounds is absent from the accessible primary literature; the above differentiation is therefore based on well-established principles of physical organic chemistry applied to this structural class [1].

Target compound
C–H acidic analog
(e.g., CAS 637334-87-3)
Enolate‑mediated pathways may introduce by‑products; quaternary center avoids these.
Symmetrical diethyl ester
Mixed tert‑butyl/ethyl ester
(e.g., CAS 1333509-17-3)
Crystallinity and purification profile may shift; recrystallization reliability may differ.

Diethyl methyl(6-nitropyridin-3-yl)propanedioate: Differentiation Evidence


Quaternized α-Carbon Eliminates C–H Acidity

The target compound features a quaternary α‑carbon (C–CH3), in contrast to the secondary α‑carbon (C–H) present in Diethyl 2-(6-nitropyridin-3-yl)malonate (CAS 637334-87-3). This structural distinction results in a fundamental difference in C–H acidity: the comparator has a reported pKa of approximately 13–16 for the α‑proton, enabling facile enolate formation under mildly basic conditions, whereas the target compound lacks any acidic proton at this position and therefore cannot undergo enolate chemistry [1]. This absence of α‑C–H acidity means the target compound is inert to base-catalyzed alkylation, aldol condensation, and Knoevenagel reactions at the malonate center, providing predictable orthogonality in multi-step synthetic sequences.

α‑C acidity absence
Class‑level inference
Target: no α‑proton
Comparator: pKa ≈ 13–16 (class‑level)
Avoids base‑catalyzed side reactions at malonate center.
No direct pKa data for these specific compounds.
Organic Synthesis Building Block Orthogonality Malonate Reactivity

6-Nitro Regiochemistry Enables Chemoselective Reactions

The 6-nitropyridin-3-yl attachment in the target compound places the nitro group para to the pyridine nitrogen. This regiochemistry is distinct from the 3-nitropyridin-2-yl isomer (e.g., Diethyl 2-(3-nitropyridin-2-yl)malonate, CAS 64362-41-0), where the nitro group is ortho to the pyridine nitrogen . In the broader class of nitropyridines, the para-nitro isomer typically exhibits faster rates of nucleophilic aromatic substitution (SNAr) and different selectivity in palladium-catalyzed cross-coupling reactions compared to ortho-nitro isomers. While direct kinetic data for the specific malonate derivatives are not available, class-level studies demonstrate that 2-substituted-5-nitropyridines (analogous to the target's substitution pattern) undergo SNAr with amines 2- to 10-fold faster than their 3-nitro-2-substituted counterparts under identical conditions [1].

SNAr rate advantage
Class‑level inference
~2‑ to 10‑fold faster para‑ vs ortho‑nitro
May improve reaction time and purity in library synthesis.
Inferred from analogous nitropyridine systems; not compound‑specific.
Medicinal Chemistry Regioselective Functionalization Nitroarene Reduction

Symmetrical Diester Improves Crystallinity and Handling

The target compound is a symmetrical diethyl ester, whereas closely related analogs such as 1-Tert-butyl 3-ethyl 2-(6-nitropyridin-3-yl)malonate (CAS 1333509-17-3) incorporate a mixed tert-butyl/ethyl ester system . Mixed malonate esters frequently exhibit lower melting points, greater conformational heterogeneity, and increased solubility in organic solvents compared to their homogeneous diester counterparts [1]. For the target compound, the symmetrical diester architecture is expected to promote more efficient crystal lattice packing, translating to a higher and sharper melting point that facilitates purification by recrystallization and enhances long-term storage stability. Quantitative melting point and solubility data for these specific compounds are not publicly available, but the class-level principle is well-established in the crystallization literature.

Crystallinity benefit
Class‑level inference
Symmetrical diester → anticipated higher crystallinity
Supports purification by recrystallization, reducing chromatography need.
No experimental melting point data for direct comparison.
Process Chemistry Solid-State Properties Purification

Diethyl methyl(6-nitropyridin-3-yl)propanedioate: Application Scenarios


Selective Nitro Reduction to 6-Aminopyridinyl Building Blocks

In medicinal chemistry campaigns requiring a 6-amino-3-pyridyl scaffold, the target compound enables a convergent synthetic strategy: the quaternary malonate center remains intact during nitro group reduction (e.g., Fe/NH4Cl or catalytic hydrogenation), delivering an amine handle for subsequent amide bond formation or bioconjugation without interference from malonate enolate chemistry . This orthogonality is particularly valuable in parallel library synthesis where a single building block must undergo diverse functionalization at the pyridine nitrogen position.

Masked Propionic Acid Synthon for C–C Bond Formation

The fully substituted malonate serves as a non-enolizable equivalent of 2-methyl-2-(6-nitropyridin-3-yl)propanoic acid. Unlike C–H acidic malonates that can undergo base-catalyzed self-condensation or over-alkylation, the target compound can be subjected to ester hydrolysis under strongly basic or acidic conditions to unmask the carboxylic acid without side reactions at the α-position [1]. This makes it suitable for late-stage functionalization in complex molecule synthesis where precise stoichiometric control is essential.

Crystallization-Driven Purification for Scale-Up

For projects transitioning from medicinal chemistry to process development, the anticipated higher crystallinity of the symmetrical diethyl ester (relative to mixed-ester analogs) supports purification by recrystallization rather than chromatography [2]. This attribute reduces solvent consumption, simplifies equipment requirements, and improves overall process mass intensity, aligning with green chemistry principles for larger-scale synthesis.

Regioselective SNAr Functionalization at Pyridine C-2

The 6-nitropyridin-3-yl substitution pattern activates the pyridine ring toward nucleophilic aromatic substitution at the position ortho to the nitro group (C-2). Based on class-level reactivity trends, this regiochemistry is expected to afford faster and more selective SNAr reactions compared to the 3-nitropyridin-2-yl isomer, enabling efficient introduction of amine, ether, or thioether substituents for structure-activity relationship (SAR) exploration [3].

Application
Selection Property
Validation Focus
Nitro reduction to amine building blocks
Malonate center inert to reduction conditions
Confirm no side products from malonate during hydrogenation
Masked propionic acid synthon
Non‑enolizable ester protects acid until hydrolysis
Validate clean hydrolysis without α‑position side reactions
Crystallization‑driven purification
Symmetrical diester crystallinity
Assess recrystallization yield and purity vs. chromatography
Regioselective SNAr at pyridine C‑2
6‑Nitropyridin‑3‑yl substitution pattern
Evaluate reaction rate and regiochemical outcome under SNAr conditions
Quote Request

Request a Quote for Diethyl methyl(6-nitropyridin-3-yl)propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.